5-(4-(Trifluoromethoxy)phenyl)picolinaldehyde

Description

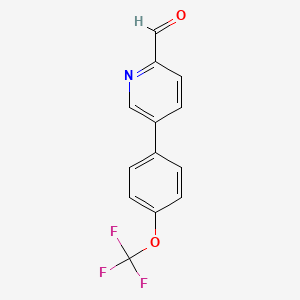

5-(4-(Trifluoromethoxy)phenyl)picolinaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₁₃H₈F₃NO₂ and a molecular weight of 267.1 g/mol (calculated from LC-MS [M+H]⁺ = 268.1) . Its structure comprises a pyridine ring substituted with an aldehyde group at position 2 and a 4-(trifluoromethoxy)phenyl group at position 5 (Figure 1).

Properties

Molecular Formula |

C13H8F3NO2 |

|---|---|

Molecular Weight |

267.20 g/mol |

IUPAC Name |

5-[4-(trifluoromethoxy)phenyl]pyridine-2-carbaldehyde |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)19-12-5-2-9(3-6-12)10-1-4-11(8-18)17-7-10/h1-8H |

InChI Key |

ZMFVNAWURRGFLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)C=O)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Trifluoromethoxy)phenyl)picolinaldehyde typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with picolinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Trifluoromethoxy)phenyl)picolinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 5-(4-(Trifluoromethoxy)phenyl)picolinic acid.

Reduction: 5-(4-(Trifluoromethoxy)phenyl)picolinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-(Trifluoromethoxy)phenyl)picolinaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(4-(Trifluoromethoxy)phenyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially modulating their activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared below with three analogs: 5-(Trifluoromethyl)picolinaldehyde , 5-(4-(Trifluoromethoxy)phenyl)picolinic acid , and 5-[4-(Trifluoromethoxy)phenyl]oxazole .

Key Findings

Reactivity Differences : The aldehyde group in this compound enhances its reactivity toward nucleophilic additions compared to the carboxylic acid derivative (e.g., amide bond formation in drug intermediates) .

Solubility Trends : The trifluoromethoxy group reduces aqueous solubility (Log S ≈ -3.2) relative to the trifluoromethyl analog (Log S ≈ -2.8), likely due to increased hydrophobicity .

Biological Activity : While 5-(4-(Trifluoromethoxy)phenyl)picolinic acid shows antitubercular activity, the aldehyde derivative is primarily used as a synthetic intermediate, highlighting the critical role of the terminal functional group .

Structural Stability : The oxazole analog exhibits higher thermal stability, making it suitable for materials science, whereas the aldehyde’s reactivity limits its use in high-temperature applications .

Biological Activity

5-(4-(Trifluoromethoxy)phenyl)picolinaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a trifluoromethoxy group attached to a phenyl ring, linked to a picolinaldehyde moiety. Its molecular formula is CHFN\O, which contributes to its unique properties and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. A notable study evaluated its efficacy against Mycobacterium tuberculosis and other pathogenic organisms.

- Table 1: Antimicrobial Activity Data

The compound exhibited significant activity, particularly against T. brucei, with an IC of 0.36 μM, indicating its potential as an antiparasitic agent.

The mechanism underlying the biological activity of this compound appears to involve interference with cellular processes in target organisms. For example, the presence of the trifluoromethoxy group enhances lipophilicity and may improve membrane permeability, facilitating the compound's entry into cells and subsequent action on intracellular targets.

Cytotoxicity Studies

Cytotoxicity assessments have also been performed to evaluate the safety profile of this compound. A study reported that the compound exhibited low cytotoxicity against mammalian cells, with IC values significantly higher than those observed for its antimicrobial activity.

- Table 2: Cytotoxicity Data

These results indicate that while the compound effectively inhibits pathogen growth, it maintains a favorable safety profile when tested on mammalian cell lines.

Case Study 1: Antitubercular Activity

In a focused investigation on antitubercular agents, researchers synthesized various derivatives of picolinaldehyde compounds, including the trifluoromethoxy variant. The study found that modifications to the phenyl ring significantly influenced activity against M. tuberculosis, with some derivatives showing enhanced potency compared to traditional drugs.

Case Study 2: Antiparasitic Efficacy

Another study explored the antiparasitic potential of this compound against T. brucei. The findings suggested that the trifluoromethoxy substitution not only improved efficacy but also highlighted the importance of structural diversity in developing effective treatments for parasitic infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.